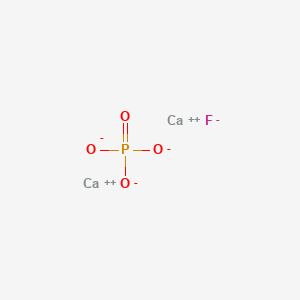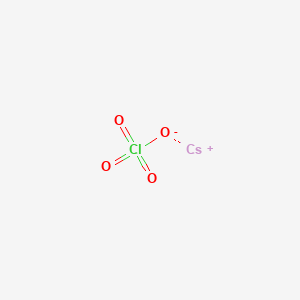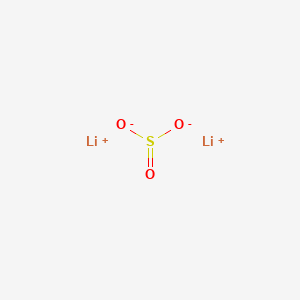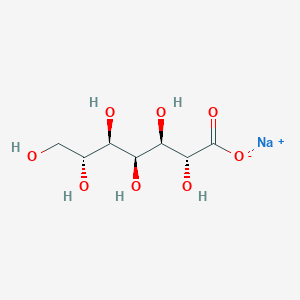
Calcium fluoride phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium fluoride phosphate (Ca5(PO4)3F) is a biocompatible and bioactive ceramic material that has gained significant attention in the field of biomaterials due to its excellent properties. It has been extensively studied for its use in various biomedical applications, such as bone tissue engineering, drug delivery, and dental implants.
Mécanisme D'action
The mechanism of action of calcium fluoride phosphate is not fully understood. However, it is believed that the material promotes bone growth and regeneration by releasing calcium and phosphate ions, which are essential for bone mineralization. Additionally, the material has been shown to stimulate the differentiation of osteoblasts, which are responsible for bone formation.
Effets Biochimiques Et Physiologiques
Calcium fluoride phosphate has been shown to have several biochemical and physiological effects. It has been shown to promote bone growth and regeneration, increase bone mineral density, and improve bone mechanical properties. Additionally, the material has been shown to have antibacterial properties, which can prevent infections at the implant site.
Avantages Et Limitations Des Expériences En Laboratoire
Calcium fluoride phosphate has several advantages for lab experiments. It is biocompatible, bioactive, and osteoconductive, making it an excellent material for bone tissue engineering and drug delivery applications. Additionally, it has a high surface area, which allows for the efficient loading and release of drugs. However, calcium fluoride phosphate has some limitations for lab experiments. It is difficult to control the size and morphology of the material, which can affect its properties. Additionally, the material can be difficult to handle due to its high reactivity.
Orientations Futures
There are several future directions for calcium fluoride phosphate research. One direction is to improve the synthesis method to control the size and morphology of the material, which can improve its properties. Additionally, researchers can investigate the use of calcium fluoride phosphate in combination with other materials to enhance its properties. Another direction is to investigate the use of calcium fluoride phosphate in other biomedical applications, such as wound healing and cancer therapy.
Conclusion:
In conclusion, calcium fluoride phosphate is a promising biomaterial that has excellent properties for various biomedical applications. Its biocompatibility, bioactivity, and osteoconductivity make it an excellent material for bone tissue engineering and drug delivery applications. Additionally, its antibacterial properties can prevent infections at the implant site. Further research is needed to improve the synthesis method and investigate the use of calcium fluoride phosphate in other biomedical applications.
Méthodes De Synthèse
Calcium fluoride phosphate can be synthesized using various methods, including solid-state reaction, sol-gel method, and precipitation method. The sol-gel method is the most commonly used method, which involves the hydrolysis of metal alkoxides in a solution to form a gel, followed by drying and calcination to obtain the final product. The synthesis method can significantly affect the properties of calcium fluoride phosphate, such as its morphology, crystallinity, and surface area.
Applications De Recherche Scientifique
Calcium fluoride phosphate has been extensively studied for its use in various biomedical applications. It has been used as a bone substitute material due to its excellent biocompatibility, bioactivity, and osteoconductivity. It has also been used as a drug delivery system due to its high surface area and ability to release drugs in a controlled manner. Additionally, calcium fluoride phosphate has been used in dental implants due to its ability to bond with bone tissue and promote osseointegration.
Propriétés
Numéro CAS |
12015-73-5 |
|---|---|
Nom du produit |
Calcium fluoride phosphate |
Formule moléculaire |
Ca2FO4P |
Poids moléculaire |
194.13 g/mol |
Nom IUPAC |
dicalcium;fluoride;phosphate |
InChI |
InChI=1S/2Ca.FH.H3O4P/c;;;1-5(2,3)4/h;;1H;(H3,1,2,3,4)/q2*+2;;/p-4 |
Clé InChI |
GUYBGCBOZOALMT-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])[O-].[F-].[Ca+2].[Ca+2] |
SMILES canonique |
[O-]P(=O)([O-])[O-].[F-].[Ca+2].[Ca+2] |
Autres numéros CAS |
12015-73-5 |
Synonymes |
calcium fluoride phosphate (Ca5F(PO4)3) fluorapatite fluorapatite (Ca7F2(PO4)4) fluoroapatite |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Isobutylamino)sulfonyl]benzoic acid](/img/structure/B76097.png)











